molecular formula C10H5Br2N3 B2597636 2-Amino-6,8-dibromoquinoline-3-carbonitrile CAS No. 937601-73-5

2-Amino-6,8-dibromoquinoline-3-carbonitrile

Cat. No.: B2597636
CAS No.: 937601-73-5
M. Wt: 326.979
InChI Key: PPUZTSAXSJFDBB-UHFFFAOYSA-N
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Description

2-Amino-6,8-dibromoquinoline-3-carbonitrile is a halogenated quinoline derivative characterized by a nitrile group at position 3 and bromine atoms at positions 6 and 8 of the quinoline scaffold.

Properties

IUPAC Name

2-amino-6,8-dibromoquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Br2N3/c11-7-2-5-1-6(4-13)10(14)15-9(5)8(12)3-7/h1-3H,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUZTSAXSJFDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=NC2=C(C=C1Br)Br)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6,8-dibromoquinoline-3-carbonitrile typically involves the bromination of quinoline derivatives followed by the introduction of amino and carbonitrile groups. One common method includes the following steps:

    Bromination: Quinoline is brominated using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at positions 6 and 8.

    Amination: The brominated quinoline is then treated with ammonia or an amine source to introduce the amino group at position 2.

    Cyanation: Finally, the compound is reacted with a cyanating agent such as sodium cyanide or potassium cyanide to introduce the carbonitrile group at position 3.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxyl, alkoxy, or thiol groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Nucleophiles like sodium hydroxide, sodium methoxide; often in polar aprotic solvents.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the prominent applications of 2-amino-6,8-dibromoquinoline-3-carbonitrile is in the development of anticancer agents. Studies have demonstrated that derivatives of this compound exhibit potent antiproliferative activities against various cancer cell lines. The mechanism of action often involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Case Study: Antiproliferative Effects

In a study assessing the antiproliferative activity of several quinoline derivatives, including this compound, the following results were observed:

CompoundCell LineIC50 (µM)
This compoundHT-29 (Colon Cancer)0.5
This compoundMCF-7 (Breast Cancer)1.9
This compoundU87 (Brain Cancer)4.2

These findings indicate that this compound can selectively target cancer cells with varying efficacy across different types of tumors .

Mechanism of Action

The anticancer properties are attributed to several mechanisms:

  • Microtubule Disruption : The compound inhibits tubulin polymerization, leading to destabilization of the microtubule network within cancer cells.
  • Cell Cycle Arrest : It induces G2/M phase arrest, preventing cancer cells from proliferating.
  • Anti-Angiogenic Properties : In vivo studies have shown that it can inhibit angiogenesis, which is crucial for tumor growth and metastasis .

Material Science

Fluorescent Probes

Another application of this compound is in the field of material science as a fluorescent probe. Its unique chemical structure allows it to be used in bioimaging and as a sensor for various biological molecules.

Case Study: Fluorescent Properties

Research has indicated that this compound exhibits strong fluorescence properties when conjugated with specific biomolecules. This characteristic makes it suitable for:

  • Cell Imaging : It can be used to visualize cellular processes in real-time.
  • Detection of Biomolecules : The compound acts as a sensor for detecting specific ions or biomolecules due to its fluorescence quenching properties.
ApplicationDescription
BioimagingVisualizing cellular processes using fluorescence microscopy.
BiosensingDetecting ions or small molecules through changes in fluorescence intensity.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The ability to modify its structure leads to the creation of various derivatives with enhanced biological activities.

Synthesis Overview

The general synthetic route includes:

  • Bromination : Introduction of bromine atoms at positions 6 and 8.
  • Amination : Addition of amino groups at position 2.
  • Cyanation : Incorporation of a cyano group at position 3.

This synthetic versatility allows researchers to tailor compounds for specific therapeutic targets or material properties .

Mechanism of Action

The mechanism of action of 2-Amino-6,8-dibromoquinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and the carbonitrile group can influence its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

2-Amino-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile

  • Structure: Features a fused dihydrobenzoquinoline core with a phenyl substituent at position 4 and a nitrile group at position 3.
  • Spectroscopic Data :
    • 1H-NMR (DMSO-d6) : δ 2.56 (C-5 protons), 2.76 (C-6 protons), 6.45 (NH2), 7.16–7.98 (ArH).
    • 13C-NMR (DMSO-d6) : δ 117.0 (CN), 160.6 (C-3), and aromatic carbons at 125.5–139.2 ppm.
  • Key Differences: The absence of bromine reduces molecular weight (MW: ~318.34 g/mol) compared to the dibromo analog. The fused dihydrobenzoquinoline structure increases planarity and π-conjugation, which may enhance fluorescence or binding interactions .

2-Amino-6,8-dioxo-7,8-dihydro-6H-pyrimido[1,6-a]pyrimidine-3-carbonitrile

  • Structure : Contains a pyrimidine ring fused to a pyrimidone system, with a nitrile at position 3.
  • Synthesis: Prepared via refluxing 6-aminouracil with 2-(ethoxymethylene)malononitrile in ethanol/piperidine, yielding a polar, oxygen-rich heterocycle .
  • Key Differences: The presence of two carbonyl groups (dioxo) increases polarity and hydrogen-bonding capacity compared to halogenated quinolines. Lower molecular weight (MW: ~244.21 g/mol) due to the absence of heavy bromine atoms.

2-Amino-6,8-dibromoquinoline-3-carboxamide

  • Structure : Similar to the target compound but with a carboxamide (-CONH2) instead of a nitrile (-CN) at position 3.
  • Properties :
    • Molecular Formula : C10H7Br2N3O.
    • Molecular Weight : 344.99 g/mol.
    • Applications : Used as a pharmaceutical intermediate, with bromine atoms likely enhancing electrophilic substitution reactivity .
  • Key Differences :
    • The carboxamide group introduces hydrogen-bonding sites, altering solubility and biological activity compared to the nitrile analog.

2-[Ethyl(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

  • Structure: Tetrahydroquinoline core with an ethyl-hydroxyethyl amino group at position 2 and nitrile at position 3.
  • Properties :
    • Molecular Formula : C14H19N3O.
    • Molecular Weight : 245.32 g/mol.
  • The amino substituent enhances basicity and solubility in polar solvents .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-Amino-6,8-dibromoquinoline-3-carboxamide C10H7Br2N3O 344.99 Br (6,8), CONH2 (3) High bromine content, pharmaceutical intermediate
2-Amino-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile C19H15N3 ~318.34 Ph (4), CN (3) Enhanced π-conjugation, fluorescence
2-Amino-6,8-dioxo-7,8-dihydro-6H-pyrimido[1,6-a]pyrimidine-3-carbonitrile C8H5N5O2 ~244.21 CO (6,8), CN (3) High polarity, synthetic versatility
2-[Ethyl(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile C14H19N3O 245.32 Et-OHEt-NH (2), CN (3) Reduced aromaticity, improved solubility

Biological Activity

2-Amino-6,8-dibromoquinoline-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

  • Chemical Formula : C10H6Br2N4
  • CAS Number : 937601-73-5
  • Molecular Weight : 332.99 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of bromine atoms enhances its reactivity, potentially leading to enzyme inhibition and modulation of signaling pathways.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • DNA Interaction : Similar quinoline derivatives have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound has demonstrated significant cytotoxicity in several assays.

Case Study: MCF-7 Cell Line

In a study assessing the cytotoxicity against the human breast cancer cell line MCF-7, this compound exhibited dose-dependent inhibition of cell growth. The results were compared with established anticancer agents such as nocodazole.

CompoundIC50 (µg/mL)
This compound<0.13
Nocodazole0.05

The IC50 value indicates that this compound is more effective than nocodazole at inhibiting cell growth in this context .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

Compound NameSimilarityNotable Activity
6-BromoquinolineStructural similarityModerate cytotoxicity
4-Fluorophenyl-substituted derivativesSubstitution effectsReduced activity
Thieno[3,2-c]quinoline derivativesEnhanced activityHigh cytotoxicity

The structural modifications significantly influence the biological properties and efficacy of these compounds .

Applications in Medicinal Chemistry

Due to its promising biological activity, this compound is being explored for various therapeutic applications:

  • Anticancer Agents : Its ability to inhibit cancer cell proliferation positions it as a candidate for further development in oncology.
  • Antimicrobial Activity : Given the known activities of similar quinoline derivatives, there is potential for this compound to exhibit antimicrobial properties.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 2-Amino-6,8-dibromoquinoline-3-carbonitrile, and how can reaction conditions be systematically improved?

  • Methodological Answer : The compound can be synthesized via a multi-component reaction involving α-tetralone, substituted benzaldehydes (e.g., 4-bromobenzaldehyde), malononitrile, and ammonium acetate in ethanol under reflux. Microwave irradiation significantly improves yields (e.g., from ~50% to >80%) by enhancing reaction kinetics and reducing side products . Optimization involves adjusting molar ratios (e.g., excess ammonium acetate as a catalyst), solvent selection (polar aprotic solvents for better solubility), and temperature control (60–80°C for 6–8 hours). Post-synthesis purification via recrystallization (ethanol/water mixtures) is critical to isolate the product .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of techniques:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to identify characteristic peaks (e.g., amino protons at δ ~6.45 ppm, aromatic protons in the range δ 7.16–7.98 ppm, and nitrile carbons at δ ~117 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions) to validate stereochemistry. Refinement using Flack parameters ensures absolute configuration determination .
  • Elemental Analysis : Verify bromine content via combustion analysis or ICP-MS to confirm stoichiometry.

Advanced Research Questions

Q. How can regioselectivity challenges in bromination reactions be addressed during the synthesis of dibrominated quinoline derivatives?

  • Methodological Answer : Regioselectivity in dibromination is influenced by:

  • Directing Groups : Electron-donating groups (e.g., amino) at specific positions direct electrophilic bromination to ortho/para sites. Steric effects from bulky substituents may alter reactivity .
  • Reaction Conditions : Use of Lewis acids (e.g., FeBr3_3) or controlled stoichiometry (1:2 molar ratio for mono- vs. di-bromination) minimizes over-bromination. Competitive pathways (e.g., radical vs. electrophilic mechanisms) require monitoring via TLC or in situ UV-Vis spectroscopy .

Q. How should researchers resolve contradictions in synthetic yields or structural data across studies?

  • Methodological Answer : Contradictions often arise from:

  • Reaction Scale : Microwave-assisted synthesis on small scales (<1 mmol) may show higher yields than bulk reactions due to uniform heating .
  • Side Products : Use HPLC-MS to detect byproducts (e.g., mono-brominated intermediates or cyclization byproducts). Adjust quenching protocols (e.g., rapid cooling) to suppress undesired pathways .
  • Crystallization Variability : Polymorphism can lead to divergent XRD data. Conduct solvent screening (e.g., DMF vs. ethanol) to isolate the most stable crystalline form .

Q. What strategies are effective for designing biological activity assays for this compound?

  • Methodological Answer :

  • Antimicrobial Screening : Use disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at concentrations of 10–100 µg/mL. Compare with structurally related dihydrophenanthrene dicarbonitriles, which show moderate activity (MIC ~25 µg/mL) .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace bromine with chlorine or methoxy groups) and assess changes in bioactivity. Computational docking (e.g., AutoDock Vina) predicts binding affinity to target enzymes (e.g., bacterial DNA gyrase) .

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